molecular formula C9H16N4O B13191392 1-(3-methoxycyclohexyl)-1H-1,2,4-triazol-3-amine

1-(3-methoxycyclohexyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13191392
M. Wt: 196.25 g/mol
InChI Key: HAGYNTBNIGOWBY-UHFFFAOYSA-N
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Description

1-(3-Methoxycyclohexyl)-1H-1,2,4-triazol-3-amine is an organic compound that features a cyclohexane ring substituted with a methoxy group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxycyclohexyl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxycyclohexanone with hydrazine to form the corresponding hydrazone, followed by cyclization with triethyl orthoformate to yield the triazole ring. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxycyclohexyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the triazole ring results in a dihydrotriazole compound.

Scientific Research Applications

1-(3-Methoxycyclohexyl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methoxycyclohexyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-amine: Similar structure but with a phenyl ring instead of a cyclohexane ring.

    1-(3-Methoxycyclohexyl)-1H-1,2,4-triazol-3-thiol: Similar structure but with a thiol group instead of an amine group.

Uniqueness

1-(3-Methoxycyclohexyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both a methoxy-substituted cyclohexane ring and a triazole ring This combination of structural features imparts specific chemical and biological properties that are distinct from other similar compounds

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

1-(3-methoxycyclohexyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H16N4O/c1-14-8-4-2-3-7(5-8)13-6-11-9(10)12-13/h6-8H,2-5H2,1H3,(H2,10,12)

InChI Key

HAGYNTBNIGOWBY-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC(C1)N2C=NC(=N2)N

Origin of Product

United States

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